Cas no 1360946-09-3 (6-bromo-5-fluoro-3-methyl-1H-indole)
6-bromo-5-fluoro-3-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-5-fluoro-3-methyl-1H-indole
- 6bromo5fluoro3methyl1hindole
- D78986
- SCHEMBL25888134
- SY321743
- CS-0055943
- 1360946-09-3
- PB40407
- 6-Bromo-5-fluoro-3-methylindole
- MFCD22559511
- EN300-7429778
- 6(c)\\bromo(c)\\5(c)\\fluoro(c)\\3(c)\\methyl(c)\\1h(c)\\indole
-
- MDL: MFCD22559511
- Inchi: 1S/C9H7BrFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3
- InChI Key: XCQPCVKUKYNDIN-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(F)C(Br)=C2)C(C)=C1
Computed Properties
- Exact Mass: 226.97459g/mol
- Monoisotopic Mass: 226.97459g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 15.8Ų
6-bromo-5-fluoro-3-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 221640-1g |
6-Bromo-5-fluoro-3-methyl-1H-indole, 95% min |
1360946-09-3 | 95% | 1g |
$1118.00 | 2023-09-09 | |
| Matrix Scientific | 221640-5g |
6-Bromo-5-fluoro-3-methyl-1H-indole, 95% min |
1360946-09-3 | 95% | 5g |
$3911.00 | 2023-09-09 | |
| TRC | B202595-25mg |
6-Bromo-5-fluoro-3-methyl-1H-indole |
1360946-09-3 | 25mg |
$ 125.00 | 2022-06-07 | ||
| TRC | B202595-50mg |
6-Bromo-5-fluoro-3-methyl-1H-indole |
1360946-09-3 | 50mg |
$ 205.00 | 2022-06-07 | ||
| Chemenu | CM333665-100mg |
6-Bromo-5-fluoro-3-methyl-1H-indole |
1360946-09-3 | 95%+ | 100mg |
$413 | 2021-08-18 | |
| Chemenu | CM333665-250mg |
6-Bromo-5-fluoro-3-methyl-1H-indole |
1360946-09-3 | 95%+ | 250mg |
$741 | 2021-08-18 | |
| Chemenu | CM333665-1g |
6-Bromo-5-fluoro-3-methyl-1H-indole |
1360946-09-3 | 95%+ | 1g |
$1270 | 2021-08-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2048-500 MG |
6-bromo-5-fluoro-3-methyl-1H-indole |
1360946-09-3 | 97% | 500MG |
¥ 2,811.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2048-1 G |
6-bromo-5-fluoro-3-methyl-1H-indole |
1360946-09-3 | 97% | 1g |
¥ 3,517.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2048-5 G |
6-bromo-5-fluoro-3-methyl-1H-indole |
1360946-09-3 | 97% | 5g |
¥ 10,553.00 | 2021-05-07 |
6-bromo-5-fluoro-3-methyl-1H-indole Suppliers
6-bromo-5-fluoro-3-methyl-1H-indole Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 6-bromo-5-fluoro-3-methyl-1H-indole
6-Bromo-5-Fluoro-3-Methyl-1H-Indole (CAS No. 1360946-09-3)
The compound 6-bromo-5-fluoro-3-methyl-1H-indole (CAS No. 1360946-09-3) is a heterocyclic aromatic compound with significant potential in the fields of medicinal chemistry and pharmacology. This indole derivative has garnered attention due to its unique structural features and promising biological activities. The molecule consists of an indole ring system, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered pyrrole ring. The substituents at positions 3, 5, and 6—namely, a methyl group, a fluoro group, and a bromo group, respectively—contribute to its distinct chemical properties and biological functions.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anticancer agents. The presence of halogen substituents, such as bromine and fluorine, in 6-bromo-5-fluoro-3-methyl-1H-indole enhances its pharmacokinetic properties, including bioavailability and metabolic stability. These attributes make it a valuable candidate for further exploration in therapeutic applications.
The synthesis of 6-bromo-5-fluoro-3-methyl-1H-indole involves multi-step organic reactions, often employing methodologies such as nucleophilic aromatic substitution or coupling reactions. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound is readily available for preclinical studies. The use of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, has enabled precise characterization of the compound.
Biological evaluations of 6-bromo-5-fluoro-3-methyl-1H-indole have revealed its potent inhibitory effects on various enzymes and receptors associated with cancer progression. For instance, studies have demonstrated its ability to inhibit kinases involved in cell proliferation and angiogenesis. Additionally, the compound has shown selective cytotoxicity against cancer cell lines, suggesting its potential as a targeted therapeutic agent.
In terms of pharmacological applications, indole derivatives like 6-bromo-5-fluoro-3-methyl-1H-indole are being investigated for their neuroprotective properties. Preclinical data indicate that this compound may offer protection against oxidative stress and inflammation in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
The development of novel drug delivery systems has further expanded the therapeutic potential of 6-bromo-5-fluoro-3-methyl-1H-indole. Researchers are exploring lipid-based nanoparticles and polymeric micelles to enhance the solubility and bioavailability of this compound. These advancements are expected to pave the way for clinical trials in the near future.
In conclusion, 6-bromo-5-fluoro-3-methyl-1H-indole (CAS No. 1360946
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